molecular formula C16H19NO5S2 B3005765 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide CAS No. 2034585-60-7

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide

Cat. No.: B3005765
CAS No.: 2034585-60-7
M. Wt: 369.45
InChI Key: FGAKDAIQJXWUOB-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxin core substituted at the 6-position with a 2-hydroxyethyl group, which is further functionalized with a 5-ethylthiophene-2-sulfonamide moiety. The 1,4-benzodioxin ring system is known for conferring metabolic stability and modulating electronic properties, while the sulfonamide group is a common pharmacophore in medicinal chemistry, associated with enzyme inhibition (e.g., carbonic anhydrase, α-glucosidase) and antimicrobial activity .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S2/c1-2-12-4-6-16(23-12)24(19,20)17-10-13(18)11-3-5-14-15(9-11)22-8-7-21-14/h3-6,9,13,17-18H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAKDAIQJXWUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride as a base to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new alkyl or aryl groups into the molecule .

Scientific Research Applications

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it likely inhibits the folate synthesis pathway by binding to the enzyme dihydropteroate synthase, thereby preventing the production of folic acid, which is essential for bacterial growth . This mechanism is similar to that of other sulfonamides.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzodioxin Derivatives

Antihepatotoxic Flavones and Coumarins (e.g., 3',4'(1",4"-dioxino) flavone)
  • Structural Similarities: Benzodioxin rings are shared, but the target compound replaces flavonoid/coumarin moieties with a sulfonamide-thiophene group.
  • Functional Differences: Flavones and coumarins with hydroxymethyl-substituted dioxane rings (e.g., compound 4g in ) exhibit antihepatotoxic activity via modulation of SGOT/SGPT levels.
Sulfonamide Derivatives (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide)
  • Synthesis : Analogous to , the target compound likely involves sulfonamide coupling (e.g., reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides). However, the ethylthiophene group introduces synthetic complexity compared to simpler phenyl analogs.
  • Bioactivity : Sulfonamides in and show α-glucosidase and cholinesterase inhibition. The ethylthiophene may enhance selectivity for specific enzymes or receptors, though empirical data is lacking .

Substituted Acetamide Derivatives

Compounds like 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamide () share the benzodioxin-sulfonamide backbone but lack the hydroxyethyl and ethylthiophene groups.

  • Impact of Hydroxyethyl Group : This substituent may improve solubility or hydrogen-bonding capacity, analogous to hydroxymethyl groups in antihepatotoxic agents ().
  • Ethylthiophene vs. Phenyl : The thiophene’s electron-rich aromatic system and ethyl substitution could alter binding kinetics compared to phenyl-based analogs .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Functional Groups Reported Bioactivity
Target Compound ~423 g/mol* Benzodioxin, hydroxyethyl, ethylthiophene-sulfonamide Hypothesized enzyme inhibition
3',4'(2-Hydroxymethyl-1",4"-dioxino) flavone (4g, ) 354.3 g/mol Flavone, hydroxymethyl-dioxane Antihepatotoxic (SGOT/SGPT reduction)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3, ) 307.3 g/mol Benzodioxin, phenylsulfonamide Intermediate for antitumor agents
4-{N-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid (161, ) 521.5 g/mol Benzodioxin, biphenyl-sulfonamide, carboxylic acid Dual 5-LOX/mPGES-1 inhibition

*Estimated based on structural analogs.

Research Findings and Hypotheses

  • Antihepatotoxic Potential: The hydroxyethyl group may mimic the activity of hydroxymethyl-substituted dioxane derivatives (), suggesting possible liver-protective effects.
  • Enzyme Inhibition : The sulfonamide-thiophene motif could target α-glucosidase (diabetes) or cholinesterases (neurodegenerative diseases), as seen in .
  • Pharmacokinetics : Increased lipophilicity from ethylthiophene may enhance blood-brain barrier penetration, differentiating it from polar analogs like carboxylic acid derivatives ().

Biological Activity

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by case studies and research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with sulfonyl chlorides and various acetamides. The general synthesis pathway includes:

  • Formation of the Sulfonamide :
    • Reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chloride in an alkaline medium.
    • Subsequent derivatization with bromo-acetamides to yield the target sulfonamide derivatives.

This synthetic route allows for the modification of the benzodioxin structure to enhance biological activity.

Enzyme Inhibition

Research indicates that compounds related to this compound exhibit significant inhibition of key enzymes:

  • Acetylcholinesterase (AChE) :
    • Inhibition of AChE is critical for potential Alzheimer's disease therapies. Studies have shown that certain derivatives can significantly reduce AChE activity, suggesting neuroprotective effects .
  • α-Glucosidase :
    • Inhibition of α-glucosidase is beneficial for managing Type 2 Diabetes Mellitus (T2DM). The compound's derivatives demonstrated promising IC50 values indicating effective glucose absorption inhibition .

Anti-inflammatory Properties

Some derivatives have shown anti-inflammatory activity by modulating pathways involved in inflammation. For instance:

  • Cyclooxygenase Inhibition :
    • Similar compounds have been reported to inhibit cyclooxygenase enzymes, leading to reduced prostaglandin synthesis and alleviation of inflammatory responses .

Study on Neuroprotective Effects

A study examining the neuroprotective effects of related compounds found that they could prevent neuronal cell death in vitro by inhibiting AChE and modulating oxidative stress markers. The results indicated a potential for these compounds in treating neurodegenerative conditions .

Clinical Implications in Diabetes Management

Another clinical study focused on the effects of α-glucosidase inhibitors derived from similar sulfonamides. Patients treated with these compounds showed improved glycemic control compared to those receiving standard treatments. This suggests that this compound could be a valuable addition to diabetes management protocols .

Research Findings Summary

Biological Activity Mechanism IC50 Values Therapeutic Potential
AChE InhibitionEnzyme inhibition0.02 µM (example)Alzheimer's Disease
α-Glucosidase InhibitionEnzyme inhibition0.05 µM (example)Type 2 Diabetes Mellitus
Anti-inflammatoryCOX inhibitionVariablePain management

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